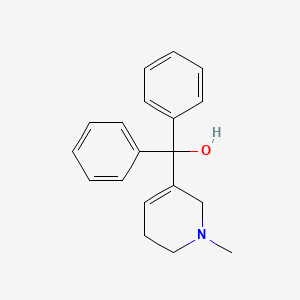
3-Pyridinemethanol, 1,2,5,6-tetrahydro-alpha,alpha-diphenyl-1-methyl-
Description
3-Pyridinemethanol, 1,2,5,6-tetrahydro-alpha,alpha-diphenyl-1-methyl- is a chemical compound with the molecular formula C19H21NO and a molecular weight of 279.382 . This compound is known for its unique structure, which includes a pyridine ring and a methanol group, making it an interesting subject for various chemical and biological studies.
Properties
CAS No. |
102206-67-7 |
|---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-diphenylmethanol |
InChI |
InChI=1S/C19H21NO/c1-20-14-8-13-18(15-20)19(21,16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-13,21H,8,14-15H2,1H3 |
InChI Key |
XZJMPHYUJKTCMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC=C(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Pyridinemethanol, 1,2,5,6-tetrahydro-alpha,alpha-diphenyl-1-methyl- can be achieved through several synthetic routes. One common method involves the reduction of the corresponding pyridine derivative using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions . Industrial production methods may involve more scalable processes, including catalytic hydrogenation or other reduction techniques to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, often using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various substituted pyridine derivatives .
Scientific Research Applications
3-Pyridinemethanol, 1,2,5,6-tetrahydro-alpha,alpha-diphenyl-1-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 3-Pyridinemethanol, 1,2,5,6-tetrahydro-alpha,alpha-diphenyl-1-methyl- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds or other interactions with target molecules .
Comparison with Similar Compounds
Similar compounds to 3-Pyridinemethanol, 1,2,5,6-tetrahydro-alpha,alpha-diphenyl-1-methyl- include other pyridine derivatives and methanol-substituted compounds. Some examples are:
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound has a similar structure but with a naphthalene ring instead of a pyridine ring.
4-methyl-3,4,5,6-tetrahydropyridin-2-amine: Another pyridine derivative with different substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


